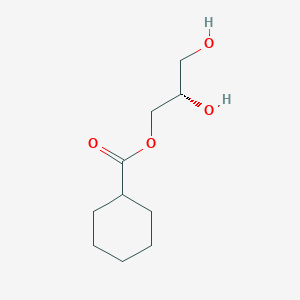
(2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate is an organic compound characterized by a cyclohexane ring attached to a carboxylate group and a dihydroxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with (2S)-2,3-dihydroxypropanol. The reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl groups can yield cyclohexanecarboxylic acid derivatives.
Reduction: Reduction of the carboxylate group can produce cyclohexanol derivatives.
Substitution: Substitution reactions can lead to the formation of various esters or ethers.
Aplicaciones Científicas De Investigación
(2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxypropyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The cyclohexane ring provides structural stability, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the dihydroxypropyl group, making it less versatile in chemical reactions.
(2S)-2,3-Dihydroxypropyl benzoate: Contains a benzene ring instead of a cyclohexane ring, resulting in different chemical properties and reactivity.
Cyclohexanol: Lacks the carboxylate group, limiting its applications in esterification reactions.
Uniqueness
(2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate is unique due to the presence of both a dihydroxypropyl group and a cyclohexane ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in various research and industrial contexts.
Propiedades
Número CAS |
823192-42-3 |
|---|---|
Fórmula molecular |
C10H18O4 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
[(2S)-2,3-dihydroxypropyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C10H18O4/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h8-9,11-12H,1-7H2/t9-/m0/s1 |
Clave InChI |
JFOFPRWXYULVJD-VIFPVBQESA-N |
SMILES isomérico |
C1CCC(CC1)C(=O)OC[C@H](CO)O |
SMILES canónico |
C1CCC(CC1)C(=O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


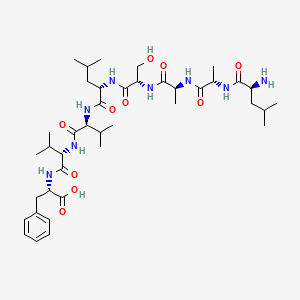
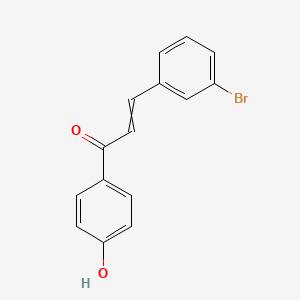
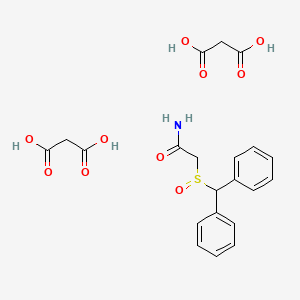
![(3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14226861.png)

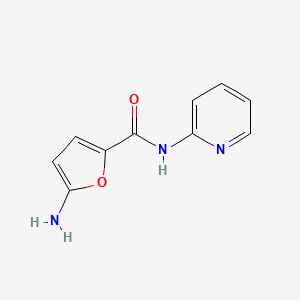
![N-[2-(2,4-dichlorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B14226871.png)

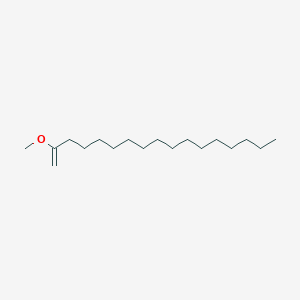
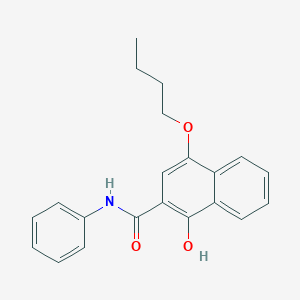
![Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14226902.png)

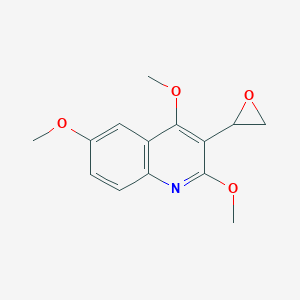
![7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide](/img/structure/B14226930.png)
